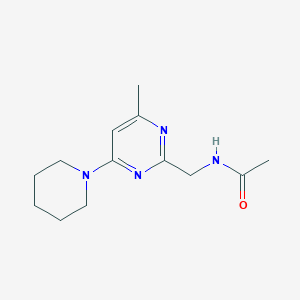

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a chemical compound. It is related to a class of compounds known as antineoplastic tyrosine kinase inhibitors .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring and a piperidine ring. The dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° . The four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 90%, a white powder appearance, and a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum are also provided .科学的研究の応用

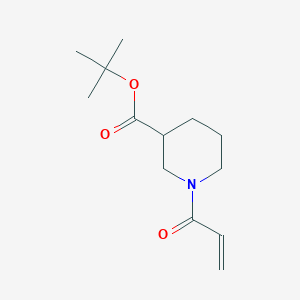

Synthesis of Piperidine Derivatives

Piperidines serve as essential building blocks for drug construction. Recent literature highlights various synthetic methods for obtaining piperidine derivatives. Let’s explore some key reactions:

Intra- and Intermolecular Reactions:- Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs) : Researchers have discovered potent, selective dual inhibitors targeting stem cell factor receptor (c-KIT) and platelet-derived growth factor receptor alpha (PDGFRα) for treating imatinib-resistant GISTs .

- Indole Derivatives : Some indole derivatives containing piperidine moieties exhibit anti-HIV-1 activity. Molecular docking studies have revealed their potential as therapeutic agents .

- Imatinib : Although structurally characterized primarily as its piperazin-1-ium salt, imatinib specifically inhibits tyrosine kinases and is widely used in leukemia treatment .

Biological Evaluation

Researchers continue to explore the biological activity of synthetic and natural piperidines. These investigations aid in identifying suitable substrates for the synthesis of biologically active compounds.

特性

IUPAC Name |

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-10-8-13(17-6-4-3-5-7-17)16-12(15-10)9-14-11(2)18/h8H,3-7,9H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIOTAULKCAOGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2828938.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2828944.png)

![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)

![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828957.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2828959.png)